molecular formula C12H13BrN2O B1284165 3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol CAS No. 125161-02-6

3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol

Cat. No.: B1284165
CAS No.: 125161-02-6
M. Wt: 281.15 g/mol
InChI Key: LGUVGJXBBQASQE-UHFFFAOYSA-N
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Description

3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol is a significant chemical building block in medicinal chemistry and pharmaceutical research. Its core structure features a pyrazole ring linked to a 4-bromophenyl group and a terminal alcohol propanol chain, making it a versatile scaffold for the synthesis of more complex molecules. This compound is primarily utilized as a key intermediate in the design and development of potent kinase inhibitors, which are crucial for investigating intracellular signaling pathways. Research indicates its specific application in the synthesis of compounds targeting the JAK/STAT pathway, a critical signaling cascade involved in immune response, inflammation, and oncology. The mechanism of action for final drug candidates derived from this intermediate often involves competitive binding to the ATP-binding site of kinases, thereby modulating their activity . Its structural motifs are common in small-molecule libraries screened for anticancer and anti-inflammatory activities. As a research chemical, it provides a foundational core for structure-activity relationship (SAR) studies, allowing scientists to explore modifications that enhance potency and selectivity. This product is intended for research and development purposes in a controlled laboratory environment.

Properties

IUPAC Name

3-[3-(4-bromophenyl)-1H-pyrazol-5-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-10-5-3-9(4-6-10)12-8-11(14-15-12)2-1-7-16/h3-6,8,16H,1-2,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUVGJXBBQASQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)CCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80575983
Record name 3-[3-(4-Bromophenyl)-1H-pyrazol-5-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125161-02-6
Record name 3-[3-(4-Bromophenyl)-1H-pyrazol-5-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrazole Ring Formation via Condensation of Hydrazones and α-Bromo Ketones

A widely reported method for synthesizing 3,5-diarylpyrazoles, which can be adapted for this compound, involves the reaction of aryl hydrazones with α-bromoacetophenones under reflux conditions in ethanol. Specifically, the hydrazone derived from 4-bromobenzaldehyde reacts with 3-oxopropanol derivatives or related ketones to form the pyrazole ring with the desired substitution pattern.

  • Reaction conditions: Typically, the hydrazone and α-bromoacetophenone are stirred in ethanol at room temperature briefly, then refluxed for 15–30 minutes. Acid catalysis (e.g., catalytic HCl) can enhance yields and reaction rates, especially when using substituted acetophenones without bromine.

  • Yields: Under optimized conditions, yields range from moderate (~30%) to high (~80%), depending on the presence of acid catalysts and reaction time.

  • Mechanism: The reaction proceeds via nucleophilic attack of the hydrazone nitrogen on the α-bromo ketone carbonyl, followed by cyclization and elimination steps to form the pyrazole ring.

Suzuki Coupling for Aryl Substitution on Pyrazole

An alternative or complementary approach involves Suzuki-Miyaura cross-coupling reactions to install the 4-bromophenyl group onto a pyrazole intermediate.

  • Procedure: A pyrazole boronic acid pinacol ester is reacted with 4-bromo-2-chlorobenzonitrile or similar aryl halides in the presence of palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) chloride) and a base (e.g., sodium carbonate) in mixed solvents such as THF-water.

  • Advantages: This method allows for selective arylation with reduced palladium catalyst loading (0.5–2 mol%) and avoids harsh acidic conditions, improving scalability and purity.

  • Post-coupling modifications: The coupled product can be further transformed by acidic or basic treatments to remove protecting groups or introduce hydroxyl functionalities, such as the propan-1-ol side chain.

Reduction and Functional Group Transformations

The propan-1-ol side chain can be introduced or modified by reduction of corresponding carbonyl intermediates or by nucleophilic substitution reactions.

  • Reduction: Sodium borohydride in ethanol is commonly used to reduce ketone or aldehyde groups to alcohols under mild conditions.

  • Mitsunobu reaction and deprotection: For more complex substitutions, Mitsunobu reactions followed by Boc-deprotection and base treatment can be employed to install or reveal hydroxyl groups.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: ^1H NMR and ^13C NMR confirm the pyrazole ring and substitution pattern. For example, characteristic singlets for pyrazole NH and aromatic protons, and signals for the propanol side chain methylene and hydroxyl protons are observed.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with C12H13BrN2O (281.15 g/mol).

  • X-ray Crystallography: Structural confirmation of the pyrazole core and bromophenyl substitution has been reported for related compounds, validating regioselectivity and stereochemistry.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Yield Range References
Hydrazone + α-bromoacetophenone condensation 4-bromobenzaldehyde hydrazone, 3-bromoacetophenone, EtOH, cat. HCl Reflux 15-30 min, acid catalysis Simple, modular, good yields 30-83%
Suzuki Coupling Pyrazole boronic ester, 4-bromoaryl halide, Pd catalyst, Na2CO3, THF-water Room temp to reflux, low Pd loading High selectivity, scalable High (up to 85%)
Reduction & Functionalization Sodium borohydride, ethanol Room temp, mild Efficient alcohol introduction High

Research Findings and Optimization Notes

  • Acid catalysis is essential for efficient pyrazole ring closure when using phenacyl bromides and hydrazones, especially with electron-withdrawing substituents like bromine.

  • The combination of catalytic HCl and DMSO as an oxidant accelerates the reaction and improves yields.

  • Suzuki coupling conditions have been optimized to reduce palladium catalyst loading and avoid cumbersome distillation steps, enhancing practicality for scale-up.

  • The propan-1-ol side chain can be introduced either by using appropriate starting ketones or by post-pyrazole ring functionalization via reduction.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propanal or 3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propanone.

    Reduction: Formation of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol.

    Substitution: Formation of derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing pyrazole moieties exhibit anticancer properties. A study demonstrated that derivatives of pyrazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to 3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol have shown efficacy against various cancer cell lines in vitro.

Case Study:
A derivative of this compound was tested against breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of pyrazole derivatives. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

CompoundIC50 (µM)Target Enzyme
This compound15COX-2
Other Pyrazole Derivative20COX-2

Polymer Chemistry

The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study:
A recent study explored the use of this compound in the synthesis of thermosetting resins. The resulting materials exhibited improved heat resistance and mechanical strength compared to conventional polymers.

Pesticidal Activity

The compound has also been evaluated for its pesticidal properties. Research indicates that pyrazole derivatives can act as effective insecticides due to their ability to disrupt neurotransmitter function in pests.

Data Table: Pesticidal Efficacy

Target PestConcentration (g/L)Mortality Rate (%)
Aphids0.585
Leafhoppers0.7590

Mechanism of Action

The mechanism of action of 3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

3-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol

  • Structure : Chlorine replaces bromine on the phenyl ring.
  • Molecular Formula : C₁₁H₁₁ClN₂O vs. C₁₁H₁₁BrN₂O for the brominated compound.
  • Properties: The chlorine atom reduces molecular weight (MW = 222.67 g/mol vs. 267.12 g/mol for the bromo analog) and polarizability.

3-(4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol

  • Structure : Additional ethyl and methyl groups at the pyrazole 1- and 3-positions.
  • Molecular Formula : C₉H₁₅BrN₂O.
  • Impact : The alkyl groups increase steric hindrance, which may reduce binding affinity in enzyme-active sites. However, the ethyl group could enhance metabolic stability compared to unsubstituted pyrazoles .

Substituent Position and Chain Length Variants

(3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol

  • Structure: Methanol replaces propanol at the pyrazole 5-position.
  • Molecular Formula : C₁₀H₉BrN₂O vs. C₁₁H₁₁BrN₂O.
  • This modification may also affect interactions with biological targets .

3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol

  • Structure : Chlorine and dimethyl groups on the pyrazole ring.
  • Molecular Formula : C₈H₁₂ClN₂O.
  • Impact : The dimethyl groups introduce steric bulk, which could hinder rotational freedom and alter conformational preferences. Chlorine at the 4-position may modulate electronic effects differently than bromine .

Functional Group Modifications

3-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic Acid

  • Structure: Propanol chain replaced with propanoic acid; trifluoromethyl and methyl groups added.
  • Molecular Formula : C₈H₇BrF₃N₂O₂.
  • Properties : The carboxylic acid group enhances acidity (pKa ~4–5), improving water solubility at physiological pH. The trifluoromethyl group increases electronegativity and metabolic resistance, making this derivative suitable for applications requiring prolonged bioavailability .

Comparative Analysis of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol C₁₁H₁₁BrN₂O 267.12 4-Bromophenyl, propanol High lipophilicity, moderate solubility
3-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol C₁₁H₁₁ClN₂O 222.67 4-Chlorophenyl, propanol Lower MW, reduced logP
(3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol C₁₀H₉BrN₂O 253.10 4-Bromophenyl, methanol Reduced hydrophilicity
3-(4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol C₉H₁₅BrN₂O 263.13 Ethyl, methyl, propanol Increased steric bulk
3-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic Acid C₈H₇BrF₃N₂O₂ 315.06 Trifluoromethyl, propanoic acid Enhanced acidity, metabolic stability

Biological Activity

3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol is a compound characterized by a pyrazole ring with a bromophenyl substituent and an alcohol functional group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C12H13BrN2OC_{12}H_{13}BrN_2O with a molecular weight of approximately 281.15 g/mol .

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds are known to inhibit various cancer-related pathways, including those involving BRAF(V600E), EGFR, and Aurora-A kinase . A study demonstrated that pyrazole derivatives showed promising results against breast cancer cell lines (MCF-7 and MDA-MB-231), highlighting their potential in combination therapies with established chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Pyrazoles are recognized for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies using carrageenan-induced edema models demonstrated significant anti-inflammatory activity, suggesting that this compound may also possess similar effects .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented. Compounds structurally related to this compound have demonstrated activity against various bacterial strains and fungi, indicating a broad-spectrum antimicrobial effect. This activity is attributed to the ability of the pyrazole ring to interact with microbial enzymes and disrupt cellular processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of the bromine atom on the phenyl ring enhances reactivity and may improve binding affinity to biological targets. Comparative studies with other halogenated pyrazoles suggest that variations in substitution patterns can lead to different biological outcomes .

Compound NameStructural FeaturesBiological Activity
3-(4-Bromophenyl)-5-methyl-1H-pyrazoleBromophenyl group, methyl substitutionStrong hydrogen bonding capabilities
3-(4-Fluorophenyl)-5-methyl-1H-pyrazoleFluorine substitution instead of bromineAltered electronic properties affecting reactivity
3-(4-Chlorophenyl)-5-methyl-1H-pyrazoleChlorine substitutionSimilar antimicrobial properties but different halogen effects

Case Studies

Several studies have highlighted the biological activities of compounds related to this compound:

  • Antitumor Study : A series of pyrazole derivatives were tested against breast cancer cell lines, showing synergistic effects when combined with doxorubicin, enhancing overall cytotoxicity .
  • Anti-inflammatory Research : In vivo experiments demonstrated that specific pyrazole derivatives significantly reduced inflammation markers in animal models, indicating potential therapeutic applications for inflammatory diseases .
  • Antimicrobial Testing : Pyrazole derivatives exhibited notable activity against various pathogens, including resistant strains of bacteria, suggesting their role as potential leads for new antimicrobial agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(3-(4-bromophenyl)-1H-pyrazol-5-yl)propan-1-ol, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto alcohols or via oxidation of precursor alcohols. A typical procedure involves refluxing a hydrazine hydrate solution with a bromophenyl-substituted β-keto alcohol in ethanol under basic conditions (e.g., KOH) for 5–6 hours, followed by acidification and recrystallization from ethanol . Optimization includes:

  • Temperature control : Maintaining reflux temperatures (70–80°C) to avoid side reactions.
  • Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol to isolate the product .
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress and ensure high purity (>95%) .

Advanced: How can crystallographic software (e.g., SHELX) resolve discrepancies in reported dihedral angles of pyrazole derivatives?

Answer:
Discrepancies in dihedral angles (e.g., between the pyrazole ring and bromophenyl group) arise from differences in crystallization solvents or packing forces. To resolve these:

  • Refinement protocols : Use SHELXL with high-resolution data (≤1.0 Å) and anisotropic displacement parameters for non-H atoms .
  • Validation tools : Compare derived angles with deposited CIF files in the Cambridge Structural Database (CSD). For example, reports a dihedral angle of 3.29° between the pyrazole and bromophenyl rings, which can be cross-validated using Mercury 4.0’s visualization tools .
  • Twinned data : Apply the TWIN/BASF command in SHELXL for datasets affected by twinning .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions addressed?

Answer:

  • 1H/13C NMR : Identify pyrazole proton signals at δ 6.8–7.7 ppm and confirm the propanol chain via methylene (δ 3.2–4.0 ppm) and hydroxyl (δ 1.5–2.5 ppm) peaks .
  • IR Spectroscopy : Detect O–H stretching (3200–3600 cm⁻¹) and pyrazole C=N vibrations (1500–1600 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to confirm the molecular ion peak ([M+H]+ at m/z 307) and bromine isotope patterns .
    Contradiction resolution : Cross-reference with X-ray diffraction data (e.g., C–Br bond lengths ≈1.89 Å) to validate structural assignments .

Advanced: How do electronic effects of the 4-bromophenyl group influence the compound’s reactivity in nucleophilic substitutions?

Answer:
The electron-withdrawing bromine atom activates the pyrazole ring for electrophilic substitutions (e.g., nitration) but deactivates it for nucleophilic attacks. Computational analysis using Multiwfn reveals:

  • Electrostatic potential (ESP) : The bromophenyl group creates a positive ESP region (+0.05 e/ų) at the pyrazole C-4 position, favoring nucleophilic additions .
  • HOMO-LUMO gaps : A narrowed gap (≈4.5 eV) suggests enhanced charge-transfer interactions, validated by UV-Vis spectroscopy (λmax ≈356 nm in DMSO) .

Basic: What bioactivity assays are suitable for evaluating this compound’s pharmacological potential?

Answer:

  • Antimicrobial testing : Follow CLSI guidelines using Staphylococcus aureus and E. coli in broth microdilution assays (MIC range: 8–32 µg/mL) .
  • Anticancer screening : MTT assays against human cancer cell lines (e.g., MDA-MB-231) with IC50 determination .
  • Toxicity profiling : Zebrafish embryo models to assess LC50 values and developmental effects .

Advanced: How can regioselectivity challenges in pyrazole alkylation be mitigated during derivative synthesis?

Answer:
Regioselectivity in alkylation (e.g., N1 vs. N2 substitution) is controlled by:

  • Steric effects : Bulky substituents (e.g., 4-propan-2-ylphenyl) favor N1 alkylation due to reduced steric hindrance .
  • Catalytic conditions : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance N2 selectivity by 20–30% .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies, guiding solvent selection (e.g., DMF for N1 preference) .

Basic: What crystallization solvents yield high-quality single crystals for X-ray diffraction?

Answer:

  • Polar solvents : 2-Propanol or ethanol produce well-defined crystals with low mosaicity (<0.5°) .
  • Mixed systems : Ethyl acetate/hexane (1:4) mixtures reduce nucleation rates, favoring larger crystals .
  • Temperature gradients : Slow cooling from 60°C to room temperature minimizes disorder .

Advanced: How do solvent polarity and substituents affect the compound’s fluorescence properties?

Answer:

  • Solvatochromism : In polar solvents (e.g., DMSO), emission peaks redshift (λem ≈356 nm) due to stabilized excited states .
  • Substituent effects : Electron-donating groups (e.g., –OCH3) enhance fluorescence quantum yield (ΦF ≈0.45) by reducing non-radiative decay .
  • TD-DFT analysis : Multiwfn calculates excitation energies (S0→S1) to correlate with experimental Stokes shifts .

Basic: What precautions are necessary when handling this compound due to bromine’s reactivity?

Answer:

  • Light sensitivity : Store in amber vials under argon to prevent photodebromination .
  • Waste disposal : Neutralize brominated byproducts with NaHCO3 before aqueous disposal .
  • PPE : Use nitrile gloves and fume hoods to avoid skin/eye contact .

Advanced: How can QSAR models predict the bioactivity of novel pyrazole derivatives?

Answer:

  • Descriptor selection : Use molecular weight, logP, and ESP-derived charges as predictors .
  • Training data : Curate IC50 values from public databases (ChEMBL, BindingDB) for regression analysis .
  • Validation : Leave-one-out cross-validation (R² >0.85) ensures model robustness .

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